Methyl alpha-D-glucopyranoside

描述

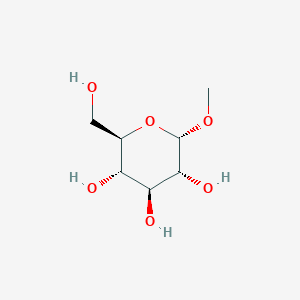

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-ZFYZTMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026605 | |

| Record name | Methyl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals; [Acros Organics MSDS] | |

| Record name | alpha-Methylglucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-30-3 | |

| Record name | Methyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranoside, methyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCF122NF3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Methyl Alpha D Glucopyranoside

Classical Synthesis Routes and Regioselective Functionalization

The classical approaches to synthesizing and modifying methyl alpha-D-glucopyranoside have been refined over decades, providing a robust toolbox for carbohydrate chemists. These methods often involve the careful protection and deprotection of hydroxyl groups to achieve desired regioselectivity.

Methylation of Alpha-D-Glucose

The synthesis of this compound is classically achieved through the acid-catalyzed methylation of D-glucose. libretexts.orgorgsyn.org This reaction, typically employing methanol (B129727) in the presence of an acid catalyst like hydrogen chloride, results in the formation of a mixture of anomeric glucosides, namely methyl α-D-glucoside and methyl β-D-glucoside. libretexts.orgorgsyn.org The process involves the displacement of the hemiacetal hydroxyl group at the anomeric carbon (C-1) by a methoxy (B1213986) group, forming an acetal (B89532). libretexts.org

A common procedure involves refluxing finely powdered anhydrous D-glucose with a methanolic solution of hydrogen chloride. orgsyn.org While this method is effective, it produces both anomers. The separation of the desired α-anomer can be achieved through crystallization. orgsyn.orgmdpi.com For instance, crystallization from methanol can yield pure methyl α-D-glucopyranoside. orgsyn.org More advanced techniques can also be employed, such as using trifluoroacetic acid in methanol, which is reported to be a milder method with simpler workup procedures. osti.gov

The remaining four hydroxyl groups on the glucose ring can be subsequently methylated under basic conditions using reagents like dimethyl sulfate (B86663) or methyl iodide with silver oxide. libretexts.org This full methylation followed by selective hydrolysis of the anomeric methoxy group has been a historical method for determining the pyranose ring structure of glucose. libretexts.org

Acylation Strategies for this compound Derivatives

Acylation is a fundamental strategy for the regioselective protection and functionalization of the hydroxyl groups of this compound. This allows for the introduction of various acyl groups at specific positions, leading to a diverse range of derivatives with tailored properties.

The selective acylation of the primary hydroxyl group at the C-6 position is often a primary goal due to its higher reactivity compared to the secondary hydroxyl groups. One effective method for achieving this is through the use of bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) in the presence of an aromatic or aliphatic carboxylic acid. researchgate.netrsc.org This reagent has demonstrated good yields and regioselectivity for the C-6 position, comparable to lipase-catalyzed derivatizations. researchgate.netrsc.org

Another powerful technique for achieving regioselectivity is the dibutyltin (B87310) oxide method. researchgate.net This method involves the formation of a stannylene acetal intermediate, which activates specific hydroxyl groups towards acylation. For instance, the reaction of methyl α-D-glucopyranoside with dibutyltin oxide, followed by treatment with an acyl chloride, can lead to regioselective acylation. researchgate.net This technique has been successfully used for the synthesis of 2-O-acyl derivatives. researchgate.net Similarly, the use of dibutyltin dimethoxide as a stannylating agent has also been explored for the regioselective synthesis of fatty acid esters at the 2-position. asianpubs.org

Direct acylation methods, often performed at low temperatures in the presence of a base like pyridine, can also provide a degree of regioselectivity. banglajol.info By carefully controlling the reaction conditions, it is possible to preferentially acylate the more reactive hydroxyl groups.

The synthesis of specific acylated derivatives showcases the practical application of regioselective techniques. For example, methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside has been synthesized by reacting methyl α-D-glucopyranoside with 4-methoxybenzoyl chloride in anhydrous dimethylformamide (DMF) at 0°C in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This direct acylation method preferentially targets the primary hydroxyl group at C-6. The resulting product was obtained in a good yield of 76.90% after purification. nih.gov

Another example involves the regioselective pentanoylation of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside, which first protects the C-4 and C-6 hydroxyls. researchgate.net Subsequent direct acylation leads to the formation of the 2-O-pentanoyl derivative, which can be further functionalized at the C-3 position. researchgate.net These specific examples highlight the ability to build complex carbohydrate structures through a stepwise and controlled introduction of acyl groups.

Table 1: Synthesis of Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl α-D-glucopyranoside | 4-methoxybenzoyl chloride, DMAP | Anhydrous DMF | 0°C for 4 hours, then room temperature overnight | Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside | 76.90% | nih.gov |

Derivatization for Complex Carbohydrate Structures (e.g., Isomalto-oligosaccharides)

This compound is a crucial building block for the synthesis of more complex carbohydrate structures, such as isomalto-oligosaccharides. These oligosaccharides, characterized by α-(1→6) glycosidic linkages, are important for studying carbohydrate-protein interactions and for the development of potential therapeutic agents.

The synthesis of these complex structures often involves the use of suitably protected derivatives of this compound as glycosyl acceptors. nih.gov For example, the synthesis of methyl α-isomaltoside and methyl α-isomaltotrioside, specifically deoxygenated at the C-3 position of various glucopyranosyl units, has been achieved through the condensation of protected glycosyl donors with blocked derivatives of this compound. nih.gov

A blockwise synthesis strategy has also been employed for the preparation of methyl glycosides of isomalto-oligosaccharides up to the octasaccharide. nih.gov This approach utilizes a key isomaltosyl donor, which is condensed with a suitably protected methyl α-isomaltotrioside as the nucleophile, often promoted by silver perchlorate (B79767). nih.gov The practical synthesis of high isomalto-oligosaccharides is primarily limited by the purification techniques required to separate the complex product mixtures. nih.gov The synthesis of these complex oligosaccharides can also be achieved by targeting specific deoxygenation at various positions within the sugar units. nih.gov

Enzymatic Synthesis and Biocatalytic Transformations

In recent years, enzymatic methods have gained prominence as powerful alternatives to classical chemical synthesis for the modification of carbohydrates. Biocatalysis offers several advantages, including high regio- and stereoselectivity under mild reaction conditions, which aligns with the principles of green chemistry. mdpi.com

Enzymes, such as lipases and phosphorylases, are employed for the regioselective acylation and glycosylation of this compound. For instance, lipases have been used for the synthesis of sugar esters, demonstrating high selectivity for the primary hydroxyl group. mdpi.com A study on the optimization of enzymatic synthesis of D-glucose-based surfactants using Aspergillus niger lipase (B570770) showed high selectivity for the 6-O-acylation of D-glucose. mdpi.com

Phosphorylase mutants have been engineered to selectively transfer glucose units to specific hydroxyl positions. nih.gov For example, mutants of sucrose (B13894) phosphorylase from Bifidobacterium adolescentis can selectively transfer a glucose unit from sucrose to the 2-hydroxy position of a glucose acceptor. nih.gov

Furthermore, chemoenzymatic approaches combine the strengths of both chemical and enzymatic methods. An efficient chemoenzymatic synthesis of methyl α-D-allopyranoside has been described starting from methyl 4,6-O-benzylidene-α-D-glucopyranoside, demonstrating the synergy between these two methodologies. tandfonline.com Biocatalytic transformations also extend to the use of methyltransferases, which can selectively add methyl groups to the carbohydrate scaffold. researchgate.net While the direct enzymatic synthesis of this compound itself is less common than its chemical synthesis, the enzymatic modification of this glucoside is a rapidly developing field with significant potential for creating novel and complex carbohydrate structures.

Enzymatic Acetylation using Lipases (e.g., from Burkholderia contaminans LTEB11)

Enzymatic catalysis, particularly using lipases, offers a powerful tool for the stereo- and regioselective acylation of carbohydrates like this compound, avoiding the need for extensive protection and deprotection steps common in classical chemistry. researchgate.net Lipases demonstrate high versatility, stability in organic solvents, and the ability to recognize a broad range of substrates with high selectivity. researchgate.net

A common strategy involves the acetylation of protected forms of the glucoside. For instance, lipase-catalyzed acetylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside results in the regioselective formation of the corresponding ester. rsc.org In one study, this reaction yielded the 2-O-acetylated product in 94% yield. rsc.org The regioselectivity is a known feature of lipase-catalyzed acetylations of both mono- and disaccharides. researchgate.net While the prompt mentions Burkholderia contaminans LTEB11, research also highlights the efficacy of other lipases, such as Lipase PS-D from Burkholderia cepacia, which is used for kinetic resolutions of related structures. mdpi.com Lipase from Thermomyces lanuginosus (commercially available as Lipozyme TL IM) has also been noted for its remarkable regioselectivity for the 6-OH position of glucose moieties in acylation reactions using vinyl esters as acyl donors. acs.org

Table 1: Examples of Lipase-Catalyzed Acetylation

| Substrate | Enzyme/Lipase Source | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Lipase | Methyl 2-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | 94% | rsc.org |

| Phloretin (B1677691) 4′-O-α-d-glucopyranoside | Thermomyces lanuginosus lipase | 6-O-acyl phloretin α-glucoside | - | acs.org |

| Racemic hydroxylactam | Burkholderia cepacia lipase (Lipase PS-D) | (R)-acetate and (S)-alcohol | >99% ee, c 49% | mdpi.com |

Glycosyltransferase-mediated Modifications

Glycosyltransferases are enzymes responsible for the assembly of monosaccharides into glycan chains by transferring a sugar moiety from a donor substrate, typically a nucleotide sugar, to an acceptor. nih.gov These enzymes are highly regioselective and stereospecific regarding the glycosidic linkages they form. sigmaaldrich.com They can catalyze reactions with either inversion or retention of the stereochemistry at the anomeric carbon of the donor substrate. nih.gov

The modification of this compound by glycosyltransferases is influenced by the enzyme's specificity. For example, Heptosyltransferase I (HepI), an enzyme involved in the synthesis of the inner core of lipopolysaccharide (LPS) in E. coli, was shown to be inhibited by this compound. nih.gov This indicates an interaction between the glucoside and the enzyme's active site, where it acts as a competitive inhibitor with a determined inhibition constant (Ki). nih.gov In this context, this compound serves as a molecular probe rather than a direct substrate for elongation. The specificity of glycosyltransferases is strict; for example, the human B blood group α1-3 galactosyltransferase requires a fucose-modified galactose as an acceptor and will not act on acceptors modified by other sugars like sialic acid. nih.gov A significant challenge in using these enzymes for synthesis is the inhibition caused by the nucleoside diphosphates generated during the reaction, a problem often overcome by adding a phosphatase to degrade the inhibitory by-product. sigmaaldrich.com

Synthesis of Substituted this compound Analogs

Halogenated derivatives of monosaccharides are valuable synthetic intermediates. orgsyn.org A multi-step synthesis to produce halogenated analogs of this compound has been described. ajol.info The process begins with the protection of the hydroxyl groups at the C-4 and C-6 positions of Methyl α-D-glucopyranoside (1) by reacting it with benzaldehyde (B42025) dimethyl acetal to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside (2). ajol.info This protected intermediate is then treated with bis(2-chloroethyl) ether under Williamson etherification conditions, using a phase transfer catalyst, to introduce chloroethoxy ethyl groups at the C-2 and C-3 positions, forming compound 3. ajol.info Subsequently, the chloro-derivative can be converted to an iodo-derivative (compound 4) via the Finkelstein reaction using sodium iodide. ajol.info

Another approach involves the ring-opening of the benzylidene acetal. The reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with N-bromosuccinimide (NBS) and barium carbonate leads to the formation of methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside. orgsyn.org This reaction achieves halogenation at the primary C-6 position. orgsyn.org Additionally, 2-deoxy-2-iodo derivatives can be synthesized from D-glucal triacetate, iodine, and an alcohol like methanol in the presence of silver perchlorate and collidine, which produces methyl 2-deoxy-2-iodo-α-D-mannopyranoside triacetate. cdnsciencepub.com

Table 2: Synthesis of Halogenated Derivatives from Methyl α-D-glucopyranoside

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal, sulphonic acid | Methyl 4,6-O-benzylidene-α-D-glucopyranoside (2) | ajol.info |

| 2 | Compound 2 | bis-(2-chloroethyl) ether, TBAB, 50% NaOH | Methyl 2,3-bis-O-[2-(2-chloroethoxy) ethyl]-α-D-glucopyranoside (3) | ajol.info |

| 3 | Compound 3 | Sodium iodide | Methyl 2,3-bis-O-[2-(2-iodoethoxy) ethyl]-α-D-glucopyranoside (4) | ajol.info |

The synthesis of methylated and alkylated derivatives of this compound often involves regioselective protection and alkylation steps. For the synthesis of methyl 5α-methyl-α-D-glucopyranoside, a multi-step process starts with the oxidation of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, followed by reaction with isobutyric anhydride (B1165640) to form an enol ether. nih.gov A Simmons-Smith cyclopropanation, subsequent saponification and ring-opening, reduction, and final hydrogenolysis yields the desired 5α-methyl derivative. nih.gov

Direct acylation is another common method. nih.gov For instance, after protecting the primary hydroxyl group at C-6 with a triphenylmethyl (trityl) group, the remaining hydroxyl groups can be acylated. nih.gov The synthesis of methyl 2,3,4-tri-O-lauryl-6-O-(triphenylmethyl)-α-D-glucopyranoside was achieved by reacting the tritylated glucoside with lauryl chloride. nih.gov Benzylated derivatives, such as Methyl 2,3,6-tri-O-benzyl-α-D-Glucopyranoside, are also important intermediates, synthesized from a protected glucoside precursor. chalmers.se

Azacrown ethers incorporating a this compound unit are synthesized as chiral phase transfer catalysts. mdpi.commdpi.com The synthesis typically begins with the commercially available Methyl α-D-glucopyranoside, which is first converted to methyl 4,6-O-benzylidene-α-D-glucopyranoside (3). mdpi.commdpi.com The free hydroxyl groups at positions C-2 and C-3 are then alkylated. For example, benzylation with benzyl (B1604629) bromide and potassium hydroxide (B78521) yields the 2,3-di-O-benzyl derivative. mdpi.com

A key step is the selective deprotection of the protecting groups to reveal vicinal diols, which are then cyclized. For example, catalytic hydrogenation can remove benzyl groups. mdpi.com The resulting diol is then reacted with an agent like bis(2-chloroethyl) ether in a two-phase system with a phase transfer catalyst such as tetrabutylammonium (B224687) hydrogensulfate to form the macrocyclic crown ether ring. mdpi.com This general strategy has been used to create a variety of monoaza-15-crown-5 lariat (B8276320) ethers annulated to the glucopyranoside unit. tandfonline.combme.hu

This compound can serve as a substrate in various catalytic reactions. A notable example is its selective aerobic oxidation to the corresponding methyl-α-d-glucuronic acid. researchgate.net This transformation can be achieved using a transition metal-free catalyst system based on 4-acetamido-2,2,6,6-tetramethylpiperidine N-oxyl (AA-TEMPO) and a nitrate (B79036) source in ecologically friendly solvents. researchgate.net This process is efficient and scalable. researchgate.net

Another catalytic reaction is hydrogenolysis, where the glucoside is subjected to high temperatures and pressures with a copper chromite catalyst. cdnsciencepub.com This reaction leads to the cleavage of C-O bonds and the carbon skeleton, producing a complex mixture of alcohols, including 2-hydroxymethyl-4,5-dihydroxytetrahydropyran, methanol, and various diols. cdnsciencepub.com

Furthermore, derivatives of this compound, such as the azacrown ethers discussed previously, function as chiral phase transfer catalysts in asymmetric synthesis. mdpi.comnih.gov These catalysts have been shown to generate significant enantiomeric excess in reactions like the Darzens condensation, epoxidation of chalcone, Michael addition, and cyclopropanation. mdpi.comnih.gov For instance, a 4,6-di-O-ethyl-glucoside-based crown ether proved to be highly enantioselective (99% ee) in the cyclopropanation of benzylidenemalononitrile. nih.gov

Table 3: Catalytic Reactions with Methyl α-D-glucopyranoside

| Reaction Type | Catalyst System | Substrate | Key Product(s) | Reference |

|---|---|---|---|---|

| Aerobic Oxidation | 4-acetamido-TEMPO / Nitrate source | Methyl-α-d-glucopyranoside | Methyl-α-d-glucuronic acid | researchgate.net |

| Hydrogenolysis | Copper chromite | Methyl α-D-glucopyranoside | Mixture of alcohols (e.g., 2-hydroxymethyl-4,5-dihydroxytetrahydropyran) | cdnsciencepub.com |

| Asymmetric Cyclopropanation | Glucoside-based azacrown ether | Benzylidenemalononitrile, 2-chloroacetophenone | Chiral cyclopropane (B1198618) derivative | nih.gov |

Catalytic Reactions Involving this compound

Aerobic Oxidation to Methyl alpha-D-Glucuronic Acid

The selective oxidation of the primary alcohol at the C-6 position of this compound to a carboxylic acid to form methyl alpha-D-glucuronic acid is a significant transformation. Aerobic oxidation, utilizing molecular oxygen as the ultimate oxidant, presents an environmentally conscious alternative to methods that rely on stoichiometric amounts of toxic and heavy metal-based oxidants. Research has focused on developing efficient catalytic systems that can perform this conversion under mild conditions.

A notable advancement in this area is the use of stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), and its derivatives. A highly effective catalyst system has been developed for the aerobic oxidation of methyl-α-d-glucopyranoside to methyl-α-d-glucuronic acid using 4-acetamido-TEMPO in conjunction with a nitrate source. researchgate.net This system is advantageous as it operates without the need for a transition metal co-catalyst and utilizes ecologically friendly solvents. researchgate.net The process has been demonstrated to be an efficient oxidation protocol that is scalable for commercial production. researchgate.net

Table 1: Catalyst System for Aerobic Oxidation of this compound

| Catalyst Component | Co-catalyst/Source | Key Features | Reference |

|---|---|---|---|

| 4-acetamido-TEMPO | Nitrate Source | Transition metal-free, uses environmentally friendly solvents, scalable. | researchgate.net |

Transition Metal-Free Catalysis

The development of transition metal-free catalytic systems is a burgeoning area of organic synthesis, driven by the need for more sustainable, less toxic, and often more cost-effective chemical processes. These methodologies avoid the use of catalysts based on precious or heavy metals like palladium, ruthenium, rhodium, or copper. In the context of modifying this compound, such approaches offer cleaner reaction profiles and avoid potential contamination of the carbohydrate products with residual metals.

One of the most pertinent examples of transition metal-free catalysis involving this compound is the aerobic oxidation described previously. The system employing 4-acetamido-TEMPO and a nitrate source is a prime illustration of a completely metal-free catalytic cycle for the selective oxidation of a primary alcohol. researchgate.netacs.org This reaction proceeds efficiently without any transition metal co-catalyst, highlighting the power of organocatalysis in carbohydrate chemistry. researchgate.net

Beyond oxidation, other transition metal-free catalytic strategies can be applied to carbohydrate derivatives. Organocatalysis, which utilizes small organic molecules as catalysts, offers a wide array of transformations. For instance, bifunctional catalysts, which can act as both a proton donor and acceptor, are effective in various reactions. An example is the mutarotation of 2,3,4,6-tetra-O-methyl-α-d-glucopyranose, a derivative of this compound, which can be catalyzed by 2-pyridinone. mdpi.com While this specific reaction involves a different substrate, the principle is applicable to the broader class of pyranosides. Such catalysts facilitate reactions by stabilizing transition states through hydrogen bonding or other non-covalent interactions.

Control experiments in various synthetic methodologies have confirmed that radical-mediated pathways can be involved in transformations that are free of transition metals. researchgate.net These findings underscore the diverse mechanisms available for modifying compounds like this compound without resorting to traditional metal-based catalysts.

Table 2: Examples of Transition Metal-Free Catalysis Concepts Relevant to Glucopyranosides

| Reaction Type | Catalyst Type | Example Reaction | Reference |

|---|---|---|---|

| Aerobic Oxidation | Nitroxyl Radical (Organocatalyst) | Oxidation of this compound to methyl alpha-D-glucuronic acid. | researchgate.netacs.org |

| Mutarotation | Bifunctional Catalyst (Organocatalyst) | Mutarotation of 2,3,4,6-tetra-O-methyl-α-d-glucopyranose catalyzed by 2-pyridinone. | mdpi.com |

Advanced Spectroscopic and Conformational Analysis of Methyl Alpha D Glucopyranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationchemsynlab.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Methyl alpha-D-glucopyranoside. chemsynlab.com It provides precise information about the molecular framework, including the connectivity of atoms and their spatial arrangement. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to gain a comprehensive understanding of its structure and conformation in solution. nih.gov

¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the chemical environment of each nucleus within this compound. The chemical shift of each proton and carbon is unique, allowing for their assignment to specific positions in the molecule. chemicalbook.com

In the ¹H NMR spectrum, the anomeric proton (H-1) is particularly diagnostic, appearing as a doublet at approximately 4.5-4.9 ppm with a small coupling constant (J ≈ 3.5-4.2 Hz), which is characteristic of the α-anomer's equatorial-axial relationship with H-2. The protons of the pyranose ring typically resonate between 3.0 and 3.9 ppm, while the methoxy (B1213986) group (-OCH₃) protons appear as a distinct singlet around 3.4 ppm. chemicalbook.comrsc.org

The ¹³C NMR spectrum provides complementary information. The anomeric carbon (C-1) resonates at about 101.5 ppm. The other ring carbons (C-2 to C-5) are found in the range of 71-84 ppm, the hydroxymethyl carbon (C-6) is observed around 62.6 ppm, and the methoxy carbon resonates near 55.8 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (Data sourced from representative spectra in methanol-d₄ and DMSO-d₆) chemicalbook.comrsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 4.67 (d, J=3.5 Hz) | 101.5 |

| 2 | 3.51 (dd, J=9.5, 3.5 Hz) | 73.7 |

| 3 | 3.61 (dd, J=9.5, 9.0 Hz) | 84.3 |

| 4 | 3.65-3.45 (m) | 71.5 |

| 5 | 3.65-3.45 (m) | 73.7 |

| 6a | 3.81 (dd, J=12.0, 2.5 Hz) | 62.6 |

| 6b | 3.68 (dd, J=12.0, 5.5 Hz) | 62.6 |

| OCH₃ | 3.42 (s) | 55.8 |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for probing the through-space proximity of protons, which defines the molecule's three-dimensional conformation. A NOESY experiment detects protons that are close to each other in space (typically <5 Å), regardless of whether they are connected by chemical bonds.

For this compound, NOESY spectra can confirm the α-configuration by showing a strong cross-peak between the anomeric proton (H-1) and the axial proton at C-2. Furthermore, NOE data helps to define the orientation of the methoxy group relative to the pyranose ring and to analyze the conformation of the exocyclic hydroxymethyl group. acs.org Studies on related disaccharides have successfully used 1D and 2D NOESY experiments to identify different solution conformations, such as "extended" and "folded" forms, highlighting the power of this technique in understanding carbohydrate flexibility. acs.orgacs.org While NOESY is a primary tool, other 2D experiments like ROESY can also provide the necessary data, though spectral overlap may sometimes reduce accuracy. researchgate.net

In unsubstituted glucose and its simple glycosides like this compound, the side chain typically exists as a mixture of the gt and gg conformers, with a ratio of approximately 1:1 in aqueous solution. nih.govacs.org The population of these rotamers can be determined by analyzing the ³J(H5,H6) coupling constants from the ¹H NMR spectrum. Research on substituted glucopyranosides has shown that modifications, for instance at the 5α-position, can significantly alter this distribution, often favoring the gg conformer due to steric or electronic effects. nih.govresearchgate.net This preorganization of the side chain into a specific conformation can have significant implications for molecular recognition and biological activity in more complex systems. bohrium.com

Mass Spectrometry (MS) for Characterizationchemsynlab.commassbank.jp

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It provides essential confirmation of the compound's identity following synthesis or isolation. chemsynlab.com

In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₇H₁₄O₆), the calculated molecular weight is 194.18 g/mol . nist.gov Electron ionization (EI) mass spectra often show a characteristic fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. For example, in electrospray ionization (ESI) mass spectrometry, the compound can be detected as a sodium adduct [M+Na]⁺ at m/z 460.15378 for a related, more complex derivative. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysischemsynlab.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound provides clear evidence of its key structural features. chemsynlab.com

The most prominent feature is a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups involved in hydrogen bonding. tandfonline.com The C-H stretching vibrations of the alkyl groups (from the pyranose ring and methoxy group) typically appear in the 2850-3000 cm⁻¹ region. The region between 1000 and 1200 cm⁻¹ is dominated by strong C-O stretching vibrations from the alcohols and the glycosidic ether linkage.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3600 - 3200 | O-H stretch (H-bonded) | Hydroxyl (-OH) |

| 3000 - 2850 | C-H stretch | C-H (sp³) |

| 1200 - 1000 | C-O stretch | Alcohol, Ether |

Note: The exact positions of the peaks can be influenced by the sample state (e.g., solid vs. liquid) and intermolecular hydrogen bonding.

Conformational Flexibility and Energeticsbohrium.com

This compound, while having a defined structure, possesses significant conformational flexibility. The six-membered pyranose ring is not planar and overwhelmingly adopts a stable chair conformation, specifically the ⁴C₁ conformation, where the large hydroxymethyl and methoxy groups are in equatorial positions to minimize steric strain. rsc.org

The primary sources of flexibility are the rotations around the glycosidic bond (C1-O1) and the C5-C6 bond of the exocyclic hydroxymethyl group. Studies combining NMR data with molecular modeling have explored the energy landscape of these conformations. acs.org Research on related iminosugars has shown that preorganizing the side chain into the energetically favorable gg conformation can enhance binding to enzymes, demonstrating the functional importance of conformational energetics. bohrium.com While the gt and gg rotamers of the hydroxymethyl side chain are nearly equal in energy in solution, environmental factors, such as binding to a receptor or crystal packing forces, can stabilize one conformation over the others. nih.govrsc.org

Ring Pucker Conformations (e.g., 4C1)

The pyranose ring of methyl α-D-glucopyranoside predominantly adopts a chair conformation. iucr.org The Cremer-Pople puckering parameters are used to quantitatively describe the exact shape of the six-membered ring. nih.gov For a pyranose ring, these parameters include Q (the total puckering amplitude), and two angular coordinates, θ and φ. nih.gov The values of θ near 0° and 180° correspond to the 4C1 and 1C4 chair conformations, respectively, while values around 90° indicate boat or skew-boat forms. nih.gov

Exocyclic Group Rotamer Equilibria

The orientation of the hydroxymethyl group is described by the dihedral angle ω (O5-C5-C6-O6). It primarily exists in three staggered conformations, termed gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg).

gg (gauche-gauche): ω ≈ +60°

gt (gauche-trans): ω ≈ -60°

tg (trans-gauche): ω ≈ 180°

The relative populations of these rotamers can be determined from NMR data, specifically the 3JH5,H6R and 3JH5,H6S coupling constants. Studies on methyl α-D-glucopyranoside derivatives have shown that the gg and gt conformers are the most populated. acs.org For example, in methyl 2,3,4,6-tetra-O-[2H3]-α-d-glucopyranoside, the populations of the hydroxymethyl rotamers were found to be approximately 61% gg, 38% gt, and almost 0% tg, and these ratios were largely independent of solvent polarity. acs.org The preference for the gauche conformations is a manifestation of the "gauche effect," an electronic preference for gauche arrangements of electronegative substituents.

The conformation of the anomeric methoxy group is also crucial. The rotation around the C1-O1 bond is subject to the exo-anomeric effect, which generally favors a conformation where the methyl group is gauche to the ring oxygen (O5). This orientation stabilizes the molecule through hyperconjugation. Changes in solvent can influence this equilibrium. cdnsciencepub.com

Influence of Substitution on Conformational Preferences

The introduction of substituents onto the pyranose ring can significantly alter the conformational equilibrium of both the ring and its exocyclic groups. This is a key principle in the chemical synthesis and biological function of carbohydrates.

Ring Conformation: While the 4C1 chair remains the most common conformation for most glucose derivatives, significant substitution can shift this preference. For instance, bulky substituents or the formation of anhydro rings can force the ring into alternative conformations. academie-sciences.fr

Exocyclic Group Conformation: Substitution has a pronounced effect on the hydroxymethyl group's rotamer populations.

Methylation at C-4: Jensen and Bols demonstrated that 4-C-methylation of methyl α-D-glucopyranoside leads to a notable change in the side-chain conformation. acs.org This substitution results in a decrease in the population of the gg conformer and a corresponding increase in the gt and tg populations. acs.org In the unprotected 4-C-methyl gluco compound in D2O, the gt conformation becomes highly favored (84%). acs.org

Methylation at C-5: Introducing a methyl group at the 5α-position also dramatically impacts the side-chain conformation. NMR-based analysis of methyl 5α-methyl-α-D-glucopyranoside revealed that the 5α-methyl substituent increases the population of the gg side-chain conformer to the point where it becomes the predominant one. nih.govnih.gov This effect is attributed primarily to steric hindrance. nih.govnih.gov

Data Tables

Table 1: Influence of 4-C-Methylation on Hydroxymethyl Rotamer Populations in Methyl α-D-glucopyranoside Derivatives (in CDCl3)

| Compound | gg Population (%) | gt Population (%) | tg Population (%) |

| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | High | Low | Low |

| Methyl 2,3,6-tri-O-benzyl-4-C-methyl-α-D-glucopyranoside | Reduced | Increased | Increased |

| Data derived from qualitative descriptions in the literature. acs.org Precise percentages for these specific benzylated compounds were not provided. |

Table 2: Conformational Data for Methyl 5α-methyl-α-D-glucopyranoside

| Parameter | Value | Method |

| Predominant Side-Chain Conformer | gauche-gauche (gg) | NMR Spectroscopy (3JC,H and nOe) |

| Rationale for gg Preference | Steric Effects | Conformational Analysis |

| Source: Based on research by Gallo-Rodriguez et al. nih.govnih.gov |

Computational and Theoretical Studies of Methyl Alpha D Glucopyranoside and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules like methyl alpha-D-glucopyranoside. By employing functionals such as B3LYP with various basis sets (e.g., 3-21G, 6-31G(d,p), and 3-211+G(d,p)), researchers have been able to model its behavior with a high degree of accuracy. banglajol.infosemanticscholar.orgresearchgate.net

Optimization of Molecular Geometries and Electronic Properties

Computational methods are pivotal in drug discovery, enabling the prediction of geometrical, spectroscopic, biological, molecular orbital, and thermodynamic characteristics of novel compounds. physchemres.org The initial step in these computational studies involves the optimization of the molecular geometry to find the most stable conformation of the molecule. semanticscholar.org For this compound and its derivatives, DFT calculations, often using the B3LYP/3-21G level of theory, have been employed to explore their structural properties. banglajol.infobanglajol.info The process typically starts with drawing 2D structures, which are then converted to 3D and optimized using software like Gaussian 09W. physchemres.org These optimized structures confirm that the glucopyranose ring predominantly adopts a stable 4C1 chair conformation. researchgate.netresearchgate.net

The electronic properties, such as the dipole moment, are also determined through these calculations. The dipole moment provides insights into the polarity of the molecule, which is crucial for understanding its solubility and interaction with other polar molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. banglajol.info The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. banglajol.infosemanticscholar.org A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the ground state (HOMO) to the excited state (LUMO). banglajol.infophyschemres.org

For the parent this compound, the HOMO-LUMO gap has been calculated to be approximately 7.5619 eV, indicating significant stability. banglajol.inforesearchgate.net In contrast, certain derivatives exhibit smaller gaps, suggesting increased reactivity. banglajol.info For instance, the distribution of these orbitals shows that the HOMO is often localized on the pyranose ring, while the LUMO can be situated on modified acylating groups in its derivatives. researchgate.net This analysis helps in predicting the regions of a molecule that are likely to be involved in chemical reactions.

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -6.8325 | banglajol.info |

| LUMO Energy | 0.7294 | banglajol.info |

| HOMO-LUMO Gap (ΔE) | 7.5619 | banglajol.inforesearchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. dost.gov.phnih.gov The MEP map illustrates the electron density distribution, allowing for the identification of regions with positive, negative, and neutral electrostatic potential. dost.gov.phresearchgate.net Different colors on the MEP map represent varying electrostatic potential values, which helps in understanding charge distribution. researchgate.net

In this compound and its derivatives, the MEP map reveals that the negative potential (red and yellow regions), indicative of sites susceptible to electrophilic attack, is typically localized around the electronegative oxygen atoms of the hydroxyl groups. Conversely, the positive potential (blue regions), indicating sites for nucleophilic attack, is found around the hydrogen atoms. dost.gov.ph This information is critical for understanding intermolecular interactions, particularly hydrogen bonding. nih.gov

Thermodynamic Properties (Electronic Energies, Enthalpies, Gibbs Free Energies)

DFT calculations are also used to determine the thermodynamic properties of this compound, providing insights into its stability. banglajol.infosemanticscholar.org Key thermodynamic parameters such as electronic energy (E), enthalpy (H), and Gibbs free energy (G) are calculated. semanticscholar.org More negative values for these properties generally correspond to greater thermodynamic stability. semanticscholar.org

Studies have shown that modifications to the hydroxyl groups of this compound, such as acylation, can significantly influence its thermodynamic properties, often leading to increased stability in the resulting derivatives. banglajol.info

| Thermodynamic Property | Value (Hartree) | Reference |

|---|---|---|

| Electronic Energy (E) | -688.0863 | banglajol.info |

| Enthalpy (H) | -687.8931 | banglajol.info |

| Gibbs Free Energy (G) | -687.9515 | banglajol.info |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. banglajol.info This method is instrumental in structure-based drug design for analyzing ligand-protein interactions at the atomic level. banglajol.info

Ligand-Protein Binding Affinity and Interactions

Molecular docking simulations have been performed to investigate the binding affinity and interaction modes of this compound and its derivatives with various protein targets. banglajol.infobanglajol.info These studies are crucial for understanding the molecule's potential as an inhibitor or modulator of protein function. The binding affinity is often expressed as a docking score in kcal/mol, with more negative values indicating a stronger binding interaction. semanticscholar.org

For example, docking studies against the Obg protein from Bacillus subtilis (PDB: 1LNZ) revealed that glucopyranoside derivatives can form strong interactions, primarily with amino acid residues such as Arg236 and Arg238. banglajol.infobanglajol.info Similarly, when docked against lanosterol (B1674476) 14-α-demethylase (a fungal protein), certain acylated derivatives of this compound showed high binding affinities, suggesting potential antifungal activity. semanticscholar.orgresearchgate.net The types of interactions observed include hydrogen bonds, which play a vital role in the specificity of ligand binding, and hydrophobic interactions. banglajol.info For instance, the hydroxyl groups of this compound can increase polarity and form hydrogen bonds with active site residues. banglajol.info

| Protein Target (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Bacillus subtilis Obg protein (1LNZ) | Methyl α-D-glucopyranoside derivatives | Varies by derivative | Arg236, Arg238, Lys156, Pro91, Glu333 | banglajol.infobanglajol.info |

| Lanosterol 14α-demethylase (3JUS) | Methyl α-D-glucopyranoside esters | -7.5 to -8.0 | Not specified | semanticscholar.org |

| Concanavalin (B7782731) A | Methyl α-D-glucopyranoside | Not specified | Not specified | nih.gov |

| Bacillus subtilis HmoB heme oxygenase | Methyl α-D-glucopyranoside derivatives | -10.11 to -12.20 | Lys85, Lys140, Phe86, Val159, Arg89, Ile115, Pro156, Ala137 | dost.gov.ph |

Targeting Bacterial and Fungal Proteins (e.g., Bacillus subtilis Obg protein, HmoB, Pseudomonas aeruginosa proteins)

Computational methods are pivotal in exploring the antibacterial and antifungal potential of this compound and its derivatives. Molecular docking studies, in particular, have been used to predict the binding affinities and interaction modes of these compounds with key microbial proteins.

In studies targeting Bacillus subtilis, derivatives of methyl α-D-glucopyranoside have been investigated as potential inhibitors of the Obg protein, which is essential for bacterial replication. banglajol.info Molecular docking analyses revealed that these derivatives can form strong interactions with critical amino acid residues, such as Arg236 and Arg238, within the protein's active site. banglajol.info Another key target in B. subtilis is the HmoB heme oxygenase. dost.gov.phresearchgate.net Docking studies of methyl α-D-glucopyranoside derivatives against HmoB have shown significant binding affinities, with some derivatives achieving scores as favorable as -12.20 kcal/mol, suggesting a strong potential for antimicrobial activity. researchgate.net

Similarly, the potential of these compounds against Pseudomonas aeruginosa has been explored. researchgate.net Molecular docking simulations have been used to investigate the binding strategies and energies of methyl α-D-glucopyranoside derivatives with bacterial proteins from this pathogen. researchgate.net Furthermore, computational studies have also assessed derivatives against proteins from Bacillus cereus and E. coli, with some acylated derivatives showing high docking scores of -9.6 and -9.5, respectively. jcchems.comresearchgate.net

The following table summarizes representative molecular docking results for this compound derivatives against various bacterial proteins:

Computational Glycoscience and Force Field Development

Computational glycoscience provides indispensable tools for investigating the structural and dynamic properties of carbohydrates, which are often too complex and flexible to be fully characterized by experimental methods alone. researchgate.net For this compound and its derivatives, computational approaches, ranging from quantum mechanics (QM) to molecular mechanics (MM) force fields, are crucial for understanding their conformational preferences, intermolecular interactions, and physicochemical properties. researchgate.netbanglajol.info

Detailed research in this area leverages computational methods to explore molecular structure, stability, and reactivity. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to optimize the molecular geometries of this compound and its derivatives. banglajol.infodost.gov.ph These calculations provide insights into thermodynamic and electronic properties. For instance, studies have used DFT with the B3LYP functional and various basis sets (such as 3-21G and 6-311+G(d,p)) to determine properties like electronic energies, enthalpies, and Gibbs free energies, which are indicators of molecular stability. banglajol.infodost.gov.phresearchgate.net The modification of hydroxyl groups in this compound derivatives has been shown through these calculations to significantly affect their thermodynamic properties. banglajol.info

Another key area of computational study is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. banglajol.infophyschemres.org For this compound, this gap has been calculated to be 6.0908 eV, indicating high kinetic stability and lower reactivity compared to some of its acylated derivatives, which exhibit smaller energy gaps. physchemres.org

Table 1: Calculated Thermodynamic Properties of this compound and an Example Derivative Data sourced from DFT (B3LYP/3-21G) calculations. banglajol.info

| Compound | Molecular Formula | Electronic Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Dipole Moment (Debye) |

| This compound | C₇H₁₄O₆ | -688.08 | -687.89 | -687.95 | 2.58 |

| Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside | C₁₄H₁₇NO₉ | -1193.02 | -1192.68 | -1192.76 | 6.56 |

Molecular dynamics (MD) simulations, which rely on molecular mechanics force fields, are essential for studying the conformational dynamics of glycosides in different environments. nih.govrsc.org The development and selection of an appropriate force field are critical for obtaining results that correlate well with experimental data. nih.gov Several force fields have been developed and refined for carbohydrate simulations, including AMBER, CHARMM, GROMOS, and GLYCAM. nih.govacs.orgnih.gov

The GLYCAM06 force field, for example, has been noted for its quality in reproducing the conformation and interaction networks in carbohydrate systems, often used in conjunction with water models like TIP3P for simulations in aqueous environments. researchgate.netacs.org Such simulations are vital for accurately predicting properties like the rotamer distributions around the ω-torsion angle (O5-C5-C6-O6), as the explicit inclusion of water molecules is necessary to disrupt intramolecular hydrogen bonds that can otherwise dominate in in vacuo calculations. researchgate.net Similarly, the CHARMM27 force field is utilized in packages like GROMACS to perform MD simulations that reveal the stability of ligand-protein complexes over time. dost.gov.phphyschemres.org The choice of force field and water model is a known challenge, as the combination must accurately represent the subtle electrostatic and steric interactions that govern carbohydrate structure. nih.govacs.org

The validation of computational models through comparison with experimental data is a cornerstone of computational glycoscience. researchgate.net For instance, conformational studies of methyl glycosides often combine MD simulations with Nuclear Magnetic Resonance (NMR) spectroscopy experiments. rsc.orgnih.gov Calculated parameters from simulations, such as proton-proton distances and torsion angles, can be compared with experimental NOE (Nuclear Overhauser Effect) data to refine the understanding of the molecule's average conformation in solution. rsc.orgacs.org

Table 2: Force Fields Used in Computational Studies of Carbohydrates

| Force Field | Typical Application/Finding | Relevant Compounds Studied |

| GLYCAM06 | Well-regarded for reproducing conformational and interaction networks of carbohydrates in MD simulations. researchgate.netacs.org | Methyl α-D-glucopyranoside, Methyl α-D-galactopyranoside researchgate.netacs.org |

| CHARMM27 | Used for MD simulations to assess the stability of protein-ligand complexes and conformational dynamics. dost.gov.phphyschemres.org | Methyl α-D-glucopyranoside derivatives dost.gov.phphyschemres.org |

| AMBER | Employed in molecular mechanics and dynamics calculations to determine solution conformations. Its accuracy can be sensitive to the dielectric constant used. nih.gov | Methyl alpha-lactoside nih.gov |

| GROMOS 45A | Used to study rotational dynamics of the hydroxymethyl group (ω angle), with suggestions for further refinement of torsional parameters. acs.org | β-D-glucose, β-D-mannose acs.org |

Ultimately, computational glycoscience and ongoing force field development provide a powerful framework for dissecting the complex behavior of this compound and its derivatives at a molecular level, offering insights that are complementary to and often essential for interpreting experimental findings. acs.org

Biological and Biomedical Research Applications of Methyl Alpha D Glucopyranoside

Role as a Chemical Probe and Non-Metabolizable Glucose Analog

Methyl alpha-D-glucopyranoside's primary utility in research stems from its function as a non-metabolizable analog of glucose. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By replacing a hydroxyl group on the glucose molecule with a methyl group, it retains the structural resemblance necessary to interact with glucose-binding proteins but is not a substrate for the enzymes involved in glycolysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This property allows researchers to isolate and study specific glucose-related cellular events without the interference of downstream metabolic pathways. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Glucose Transport Studies

A significant application of this compound is in the study of glucose transport across cell membranes. revvity.comrevvity.com It is particularly useful for investigating the activity of sodium-glucose cotransporters (SGLTs), which are crucial for glucose uptake in various tissues. revvity.comgoogle.com Because it is transported by SGLTs but not metabolized, researchers can measure its accumulation within cells as a direct indicator of transporter activity. google.com

For instance, this compound is a substrate for both SGLT1 and SGLT2, with binding affinities (Km values) similar to those of glucose for these transporters. google.com This makes it an ideal tool for characterizing the function and kinetics of these important proteins. google.com Studies have utilized radiolabeled this compound (e.g., ¹⁴C-AMG) to quantify its uptake and thereby assess the activity of SGLT1 and SGLT2 in cell-based assays. revvity.comrevvity.com

However, a noteworthy limitation is that while it is a substrate for the intestinal apical (luminal) transport system, it is not a substrate for the serosal (basolateral) transport system. google.com This results in its accumulation within intestinal epithelial cells, a phenomenon that has been observed in isolated chicken intestinal epithelial cells. google.com

Investigation of Glucose Metabolism in Cells

The non-metabolizable nature of this compound makes it an excellent tool for dissecting the initial steps of glucose metabolism from subsequent catabolic processes. chemsynlab.comevitachem.com Its use allows scientists to probe the binding and transport phases of glucose uptake without the complexities introduced by glycolysis and other metabolic pathways. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemsynlab.com This has been particularly valuable in understanding how various factors and potential therapeutic agents might influence glucose uptake in different cell types, including those relevant to cancer biology and microbiology. chemsynlab.com

Non-metabolizable Analog for Glucose:Phosphotransferase System Studies

In bacteria, the phosphoenolpyruvate:sugar phosphotransferase system (PTS) is a major pathway for glucose uptake and phosphorylation. ebi.ac.ukresearchgate.netnih.gov this compound serves as a key non-metabolizable analog in the study of this system. ebi.ac.ukresearchgate.net While it can be transported and phosphorylated by the PTS, the resulting this compound-6-phosphate can be toxic at high concentrations, a property that has been exploited to select for mutants in the PTS. ebi.ac.uk

The compound's interaction with the PTS has been instrumental in characterizing the different components of this system. ebi.ac.ukresearchgate.net For example, it has been used to differentiate between various glucose-specific transporters within the PTS and to study the regulatory roles of proteins like IIIGlc. researchgate.netresearchgate.net The sensitivity of bacterial growth on other sugars to the presence of this compound is a classic indicator of PTS-mediated regulation, often referred to as catabolite repression. nih.govresearchgate.net

Interactions with Biological Systems

Beyond its role in transport and metabolism studies, this compound is widely used to investigate the specific interactions between carbohydrates and proteins.

Binding to Glucose Binding Proteins

This compound's structural similarity to glucose allows it to bind to a variety of glucose-binding proteins. chemsynlab.com This property is leveraged to study the specificity and affinity of these interactions. chemsynlab.com

In the study of lectins, which are carbohydrate-binding proteins, this compound is frequently used as a specificity control. sigmaaldrich.comsigmaaldrich.comchemsynlab.combiosynth.com For example, in experiments investigating the binding of a lectin to a specific sugar, the addition of this compound can be used to demonstrate that the binding is indeed carbohydrate-specific. researchgate.net If the lectin's binding is inhibited by this compound, it suggests that the binding site recognizes glucose-like structures. researchgate.net This approach is crucial for validating the specificity of lectin-based assays and histochemical staining. researchgate.net

Inhibition of Lectin-Conjugate Binding

This compound is widely utilized as an inhibitor of lectin-conjugate binding. sigmaaldrich.combiosynth.combiosynth.com Lectins are proteins that specifically recognize and bind to carbohydrate structures. In research, this inhibitory property is particularly useful for eluting glycoproteins and other glycoconjugates from affinity chromatography columns that use agarose-bound lectins. biosynth.combiosynth.com By competing with the bound glycoconjugates for the lectin's binding sites, this compound facilitates their release and purification. biosynth.combiosynth.com

The specificity of this inhibition is dependent on the type of lectin. For instance, in studies involving the mannose/glucose-binding lectin from Dolichos lablab, methyl α-D-glucopyranoside is used to elute the lectin from affinity columns. oup.com The effectiveness of various saccharides in inhibiting the binding of concanavalin (B7782731) A, another well-studied lectin, follows a specific order, with methyl alpha-D-mannopyranoside showing stronger inhibition than this compound, which is in turn more effective than mannose, fructose (B13574), and glucose. nih.gov This highlights the nuanced interactions between different saccharides and lectin binding sites.

Competitive Inhibition of Glucose Transporters

Due to its structural resemblance to glucose, this compound can act as a competitive inhibitor of glucose transporters. chemsynlab.comoup.com This characteristic allows researchers to investigate the mechanisms of glucose transport across cell membranes without the compound being metabolized by the cell. chemsynlab.comsigmaaldrich.com

Studies have examined the inhibition of sodium-glucose cotransporters (SGLTs), which are crucial for glucose reabsorption in the kidneys. nih.govresearchgate.net In experiments using cells expressing human SGLT1 and SGLT2, the transport of this compound was competitively inhibited by compounds like phlorizin (B1677692) and sergliflozin-A. nih.govresearchgate.net Similarly, in cynomolgus monkeys, both tofogliflozin (B611414) and phlorizin were found to competitively inhibit the uptake of this compound by SGLT2. nih.gov The uptake of this compound by rat renal tubules has also been shown to be inhibited in a noncompetitive and reversible manner by succinylacetone. ebi.ac.uk Furthermore, polycations such as protamine and polylysine (B1216035) have demonstrated a dose-dependent inhibition of this compound absorption in the small intestine of rats. ebi.ac.uk

Saccharide-mediated Protection of Protein Activity

This compound has been shown to protect the activity of certain proteins from deactivation under denaturing conditions. himedialabs.comfishersci.comfishersci.ca This phenomenon, known as saccharide-mediated protection, is particularly evident in studies involving the lectin concanavalin A.

Research has demonstrated that the binding of appropriate carbohydrates to concanavalin A can prevent its denaturation in the presence of high concentrations of urea. nih.gov The efficiency of this protection is directly related to the specificity of the saccharide for the lectin. nih.gov The observed order of protection is methyl alpha-D-mannopyranoside > this compound > mannose > fructose > glucose. nih.gov This protective effect is also utilized in cryoprotection studies, where different concentrations of this compound were used to assess the structure and activity of the p21ras protein. sigmaaldrich.comhimedialabs.comfishersci.comfishersci.casigmaaldrich.com

Biological Activities of this compound Derivatives

Derivatives of this compound have been synthesized and investigated for a range of biological activities, demonstrating their potential as therapeutic agents. nih.govajchem-a.com By modifying the structure of the parent compound, researchers have been able to enhance its antimicrobial and anticancer properties.

Antimicrobial Activities (Antibacterial and Antifungal Efficacy)

Various acylated derivatives of this compound have exhibited moderate to good antibacterial and antifungal activity. pjsir.orgiaea.org Studies have shown that attaching aliphatic or aromatic acyl moieties to the this compound structure can lead to compounds with significant antimicrobial potential. nih.govtrendscarbo.com

One study revealed that methyl 4,6-O-cyclohexylidene-a-D-glucopyranoside and its twelve acylated derivatives were effective against several human pathogenic bacteria and phytopathogenic fungi, with some derivatives showing better activity than standard antibiotics. pjsir.org For example, methyl 4,6-O-cyclohexylidene-2-O-myristoyl-3-O-palmitoyl-a-D-glucopyranoside showed notable minimum inhibitory concentrations (MIC) against Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. pjsir.org Another study found that a methyl 6-O-heptanoyl-2,3,4-tri-O-myristoyl-α-D-glucopyranoside derivative inhibited biofilm formation by Escherichia coli. trendscarbo.com The structure-activity relationship (SAR) analysis indicated that the presence of myristoyl and haloaromatic chains enhanced the antimicrobial activity. trendscarbo.com Further research on other derivatives demonstrated noticeable antifungal and antibacterial efficacy, with MIC values ranging from 0.75 µg/mL to 1.50 µg/mL. nih.gov

| Derivative | Organism | Activity |

| Methyl 4,6-O-cyclohexylidene-2-O-myristoyl-3-O-palmitoyl-a-D-glucopyranoside | Bacillus cereus | MIC: 25 µ g/disc pjsir.org |

| Methyl 4,6-O-cyclohexylidene-2-O-myristoyl-3-O-palmitoyl-a-D-glucopyranoside | Bacillus subtilis | MIC: 12.5 µ g/disc pjsir.org |

| Methyl 4,6-O-cyclohexylidene-2-O-myristoyl-3-O-palmitoyl-a-D-glucopyranoside | Staphylococcus aureus | MIC: 25 µ g/disc pjsir.org |

| Methyl 6-O-heptanoyl-2,3,4-tri-O-myristoyl-α-D-glucopyranoside | Escherichia coli | Inhibited biofilm formation trendscarbo.com |

| Various acylated derivatives | Gram-positive and Gram-negative bacteria | MIC: 0.75-1.50 µg/mL nih.gov |

Anticancer Research

This compound and its derivatives have also been explored for their potential in anticancer research. ajchem-a.com One study identified methyl-alpha-D-glucopyranoside as a pro-apoptotic compound present in extracts of Tulbaghia violacea. researchgate.net This compound was shown to selectively kill cancer cells, including Chinese hamster ovary (CHO), MCF7, and HeLa cells, by inducing apoptosis. researchgate.net

Furthermore, derivatives of methyl α-D-glucopyranoside have been synthesized and evaluated for their antiproliferative activity. In one study, a specific derivative inhibited the proliferation of Ehrlich ascites carcinoma (EAC) cells by 10.36% with an IC50 of 2602.23 μg/mL. nih.gov Another investigation into methyl β-D-galactopyranoside analogs, which share a similar core structure, found that a 4-nitrobenzoyl derivative exhibited dose-dependent inhibition of EAC cell growth, with an IC50 value of 2961.06 µg/mL. mdpi.com These findings suggest that carbohydrate derivatives, including those of this compound, represent a promising area for the development of new anticancer agents. nih.govnih.gov

| Compound | Cell Line | Activity |

| Methyl-alpha-D-glucopyranoside | CHO, MCF7, HeLa | Induces apoptosis researchgate.net |

| Methyl α-D-glucopyranoside derivative (Compound 6) | Ehrlich ascites carcinoma (EAC) | 10.36% inhibition, IC50: 2602.23 μg/mL nih.gov |

| 4-nitrobenzoyl derivative of methyl β-D-galactopyranoside | Ehrlich ascites carcinoma (EAC) | IC50: 2961.06 µg/mL mdpi.com |

Inhibition of Glucose Transporters in Cancer Cells

This compound serves as a chemical probe in cancer biology due to its ability to act as a competitive inhibitor of glucose transporters. chemsynlab.com As a non-metabolizable analog of glucose, it mimics glucose and can bind to glucose transporters, but it is not broken down by the cell. chemsynlab.comalkalisci.com This characteristic allows researchers to study glucose transport mechanisms in cancer cells without the interference of normal glucose metabolism. alkalisci.comsigmaaldrich.com

Cancer cells often exhibit increased glucose uptake to fuel their rapid growth, making glucose transporters a potential target for new cancer therapies. chemsynlab.compnas.org Research has explored the use of glucose transport inhibitors as a strategy to impede tumor growth. nih.gov this compound and its analogs are considered for this purpose. chemsynlab.com For instance, studies have shown that certain plant extracts can inhibit the transport of methyl-α-D-glucopyranoside via the sodium-dependent glucose transporter 1 (SGLT1). nih.gov The functional expression of sodium-dependent glucose transporters, specifically SGLT2, has been identified in pancreatic and prostate adenocarcinomas, suggesting that inhibiting these transporters could reduce glucose uptake and subsequently decrease the viability of these cancer cells. pnas.orgescholarship.org

Apoptosis Induction in Cancer Cells

This compound has been identified as a pro-apoptotic compound, capable of selectively inducing programmed cell death, or apoptosis, in cancer cells. researchgate.netcostech.or.tzbanglajol.info This activity was discovered through apoptosis-guided fractionation of extracts from Tulbaghia violacea, a plant used in traditional medicine. banglajol.inforesearchgate.net

Research has demonstrated that this compound induces apoptosis in several cancer cell lines, including Chinese hamster ovary (CHO) cells, human breast adenocarcinoma (MCF7), and human cervical cancer (HeLa) cells. researchgate.netcostech.or.tzbanglajol.info The mechanism of action is believed to involve the mitochondrial (intrinsic) pathway of apoptosis. researchgate.net Studies have confirmed this pro-apoptotic activity through the measurement of caspase-3 activity and the observation of genomic DNA fragmentation in treated cells. researchgate.net Notably, the compound shows selectivity, killing cancer cells while having a minimal effect on non-cancerous cell lines like MG63. researchgate.net

A structurally related compound, methyl 6-O-cinnamoyl-α-d-glucopyranoside, has also been shown to inhibit cell death and apoptosis in liver cells, further highlighting the potential of glucopyranoside derivatives in modulating cell survival pathways. nih.gov

| Cell Line | Cell Type | Observed Effect | Source |

|---|---|---|---|

| CHO | Chinese Hamster Ovary | Induction of apoptosis | researchgate.netcostech.or.tz |

| MCF7 | Human Breast Adenocarcinoma | Induction of apoptosis (59% cell death) | researchgate.netcostech.or.tz |

| HeLa | Human Cervical Cancer | Induction of apoptosis (64% cell death) | researchgate.netcostech.or.tz |

| H157 | Human Non-small Cell Lung Carcinoma | Minimal effect (<10% cell death) | researchgate.net |

| MG63 | Human Osteosarcoma | Minimal effect (<10% cell death) | researchgate.net |

Immunomodulatory Effects

Methyl-α-D-glucoside (MG), another name for this compound, has been identified as an active compound with immunomodulatory properties. nih.govbohrium.comnih.gov In a study investigating compounds isolated from Nigella sativa seeds, MG was shown to enhance the immune activity of RAW264.7 macrophage cells. nih.govbohrium.com

The immunomodulatory effects are mediated through the activation of key signaling pathways. The research demonstrated that MG, along with other isolated compounds, activates the NF-κB and MAPK signaling pathways. nih.govnih.gov This activation leads to several downstream effects that enhance the immune response of macrophages, including:

Enhanced Phagocytic Activity : The compound was found to increase the proliferation and phagocytic (cell-engulfing) activity of RAW264.7 cells. nih.govbohrium.com

Production of Immune Mediators : It promotes the release of crucial immune-signaling molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov

These findings suggest that methyl-α-D-glucoside has the potential to act as an immune-enhancing agent. nih.govbohrium.com

| Effect | Signaling Pathway Activated | Source |

|---|---|---|

| Enhanced phagocytic activity | NF-κB and MAPK | nih.govbohrium.com |

| Increased production of Nitric Oxide (NO) | NF-κB and MAPK | nih.govnih.gov |

| Increased release of Tumor Necrosis Factor-alpha (TNF-α) | NF-κB and MAPK | nih.govnih.gov |

| Increased release of Interleukin-6 (IL-6) | NF-κB and MAPK | nih.govnih.gov |

Impact on Enzyme Activity and Protein Production

Enhancement of Recombinant Beta-Galactosidase Activity

In the field of biotechnology, this compound (α-MG) has been utilized to improve the enzymatic activity of recombinant proteins produced in Escherichia coli. nih.govoup.com Specifically, in a system using the araBAD promoter for protein expression, the addition of α-MG after induction was shown to enhance the production and specific activity of recombinant beta-galactosidase. nih.govresearchgate.net

Research demonstrated that using α-MG as a catabolite repressor helps to lower the transcription rate of the target gene. nih.govoup.com This modulation of the expression rate is key to its beneficial effect. The most significant increase in the specific activity of beta-galactosidase was observed with the addition of 0.0025% α-MG. nih.govoup.com This principle could be applied in the bioprocessing industry to enhance the activity of other enzymes that are prone to aggregation. nih.govoup.com

Influence on Inclusion Body Packing

The enhanced enzyme activity described above is directly related to the influence of this compound on the physical structure of protein aggregates known as inclusion bodies (IBs). nih.govoup.com While the beta-galactosidase was still produced as IBs, those formed in the presence of α-MG were structurally different. nih.govresearchgate.net

Studies using guanidine (B92328) hydrochloride for solubilization revealed that the IBs produced with 0.0025% α-MG were more "loosely packed". nih.govoup.comresearchgate.net Further analysis showed that these looser IBs were solubilized more quickly and were more susceptible to degradation by trypsin. earticle.net It is proposed that the reduced gene transcription rate caused by α-MG is responsible for this looser packing, which in turn leads to the increased specific activity of the enzyme within the IBs. nih.govoup.comresearchgate.net

| Condition | Observation | Proposed Mechanism | Source |

|---|---|---|---|

| Addition of 0.0025% α-MG | Significant increase in specific enzyme activity | Reduced gene transcription rate | nih.govoup.com |

| Addition of 0.0025% α-MG | Formation of more loosely packed inclusion bodies | Looser structure allows for better enzyme function | nih.govoup.comresearchgate.net |

Applications in Cell Culture and Biochemical Research

This compound is a versatile compound with numerous applications in cell culture and biochemical research, primarily due to its structural similarity to glucose and its resistance to metabolic breakdown. alkalisci.comsigmaaldrich.commyskinrecipes.com

Key applications include:

Studying Carbohydrate Metabolism : As a non-metabolizable glucose analog, it is an invaluable tool for studying glucose transport and related cellular processes without the variable of metabolic interference. alkalisci.comsigmaaldrich.com

Enzyme Assays : It serves as a model compound and substrate for investigating the mechanisms and kinetics of carbohydrate-active enzymes like glycoside hydrolases and glycosyltransferases. myskinrecipes.com Its stability makes it ideal for studying the formation and cleavage of glycosidic bonds. myskinrecipes.com

Protein Purification : It is commonly used in affinity chromatography to elute glycoproteins and other glycoconjugates from columns containing agarose (B213101) lectin. alkalisci.comsigmaaldrich.com